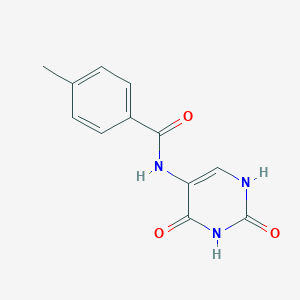![molecular formula C24H20N2O4 B303148 4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MBP or methyl 4-{[4-(5-methyl-2-oxo-1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzoate. It is a synthetic molecule that has been developed for use in laboratory experiments to study various biochemical and physiological processes.
作用机制
The mechanism of action of MBP involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the molecule and the enzyme.
Biochemical and Physiological Effects:
MBP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These include increased levels of neurotransmitters in the brain, improved memory and learning, and reduced inflammation. MBP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
实验室实验的优点和局限性
One of the main advantages of using MBP in laboratory experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting others. However, one limitation of using MBP is its potential toxicity, which must be carefully monitored in experiments.
未来方向
There are several future directions for research involving MBP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a tool to study the role of cholinergic neurotransmission in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP and its potential applications in medicine and research.
合成方法
The synthesis of MBP involves several steps, including the reaction of 5-methyl-2-aminobenzoxazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 4-aminobenzoic acid. The resulting intermediate is then reacted with propionic anhydride to yield the final product, MBP.
科学研究应用
MBP has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
属性
产品名称 |
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate |
|---|---|
分子式 |
C24H20N2O4 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
[4-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-22(27)29-19-11-7-16(8-12-19)23(28)25-18-9-5-17(6-10-18)24-26-20-14-15(2)4-13-21(20)30-24/h4-14H,3H2,1-2H3,(H,25,28) |
InChI 键 |
BTIDZECPVSWCEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
规范 SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)


![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)